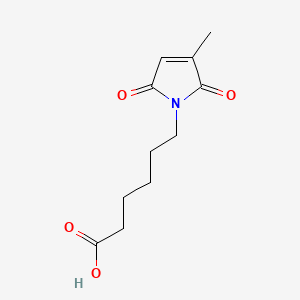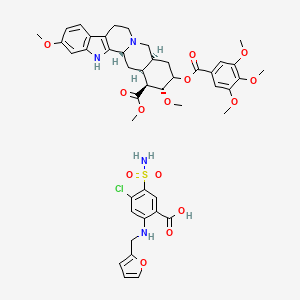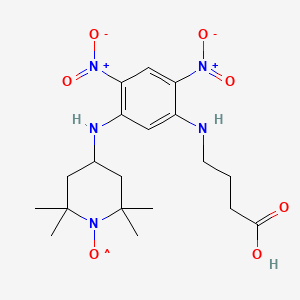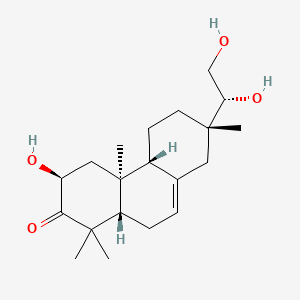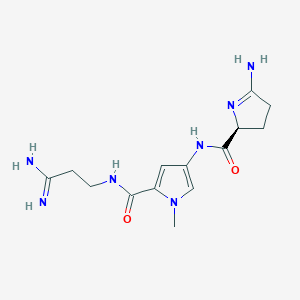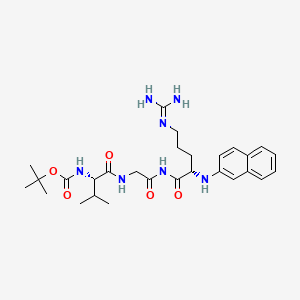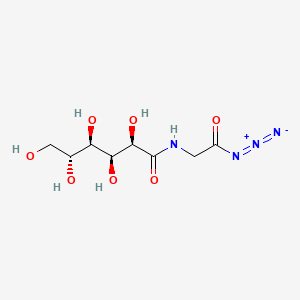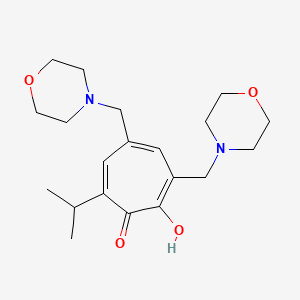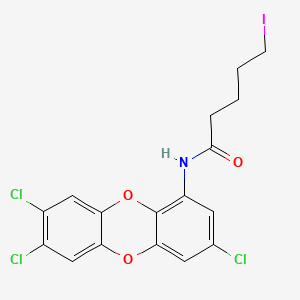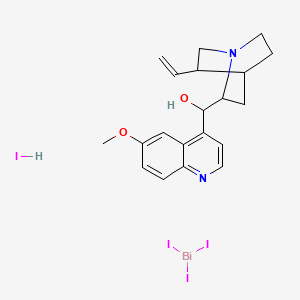
Quinine bismuth iodide
描述
Quinine bismuth iodide is a chemical compound that combines the properties of quinine, bismuth, and iodide. Quinine is an alkaloid derived from the bark of the cinchona tree and is well-known for its antimalarial properties. Bismuth is a heavy metal with various medicinal applications, particularly in gastrointestinal treatments. Iodide is a form of iodine, an essential element in human nutrition. The combination of these three components results in a compound with unique chemical and medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine bismuth iodide typically involves the reaction of quinine with bismuth iodide. One common method is to dissolve quinine in an appropriate solvent, such as ethanol, and then add bismuth iodide under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Quinine bismuth iodide can undergo various chemical reactions, including:
Oxidation: The quinine component can be oxidized to form quinone derivatives.
Reduction: The bismuth component can be reduced to lower oxidation states.
Substitution: The iodide component can participate in substitution reactions, where it is replaced by other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using reagents like silver nitrate or sodium chloride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of quinine can yield quinone derivatives, while reduction of bismuth iodide can produce bismuth metal or lower oxidation state bismuth compounds.
科学研究应用
Quinine bismuth iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: this compound is investigated for its potential use in treating gastrointestinal disorders and infections.
Industry: The compound is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of quinine bismuth iodide involves the combined effects of its components:
Quinine: Acts by interfering with the parasite’s ability to break down and digest hemoglobin, which is essential for its survival.
Bismuth: Exhibits antimicrobial properties by disrupting the cell walls of bacteria and other microorganisms.
Iodide: Enhances the antimicrobial activity by providing a source of iodine, which is known for its disinfectant properties.
The molecular targets and pathways involved include the inhibition of heme polymerization by quinine, disruption of microbial cell walls by bismuth, and oxidative damage induced by iodide.
相似化合物的比较
- Quinine sulfate
- Bismuth subsalicylate
- Potassium iodide
属性
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;triiodobismuthane;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.Bi.4HI/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;4*1H/q;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSVYJLYUFTPR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.I.I[Bi](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BiI4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8048-94-0 | |
| Record name | Biioquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008048940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



